molecular formula C23H29NO6 B3994128 (6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Cat. No.: B3994128
M. Wt: 415.5 g/mol
InChI Key: SWURERJLUTYCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is a complex organic compound with a unique structure that combines elements of benzo[c]chromene and pentanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[c]chromene core, followed by the introduction of the pentanoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced purification techniques are essential for producing high-quality this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe for investigating biochemical pathways and understanding the mechanisms of various biological processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer new avenues for drug development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it valuable for creating specialized products with unique properties.

Mechanism of Action

The mechanism of action of (6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of the benzo[c]chromene core and the pentanoate group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-5-8-18(24-22(27)30-23(2,3)4)21(26)28-14-11-12-16-15-9-6-7-10-17(15)20(25)29-19(16)13-14/h11-13,18H,5-10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWURERJLUTYCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Reactant of Route 2
Reactant of Route 2
(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Reactant of Route 3
Reactant of Route 3
(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Reactant of Route 4
Reactant of Route 4
(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Reactant of Route 5
Reactant of Route 5
(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Reactant of Route 6
Reactant of Route 6
(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.